

Technical Support Center: Epitaxial Growth of Erbium Silicide on Si(111)

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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the epitaxial growth of **erbium silicide** (ErSi_{2-x}) on silicon (Si) (111) substrates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in growing high-quality epitaxial **erbium silicide** on Si(111)?

A1: A primary challenge is the formation of surface and interfacial defects, most notably pinholes and a pitted surface morphology.^{[1][2]} These issues often arise from the high reactivity of rare-earth metals like erbium, which can lead to oxidation, and difficulties related to interfacial contaminants.^{[2][3][4]} Conventional furnace annealing, in particular, has been shown to result in rough, pitted surfaces.^{[2][5]}

Q2: What is the expected crystal structure and orientation of **erbium silicide** on Si(111)?

A2: Epitaxial **erbium silicide** on Si(111) typically forms a hexagonal structure (defected AlB_2 type), denoted as ErSi_{2-x} or $\text{ErSi}_{\sim 1.7}$.^{[2][5]} The expected orientation is (0001) ErSi_{2-x} parallel to (111) Si.^{[2][5]}

Q3: What causes pinhole formation in the silicide film?

A3: Pinhole formation is a common problem in the epitaxial growth of silicides on silicon.^[1] The size and density of pinholes can increase with higher annealing temperatures.^[1] The initial

thickness of the deposited erbium layer also plays a role in the formation of pinholes and other pyramidal defects.[3][4] The lattice mismatch between ErSi_{2-x} and $\text{Si}(111)$, which is approximately -1.27%, can also contribute to defect formation.[1]

Q4: How critical is the substrate preparation for successful epitaxial growth?

A4: Substrate preparation is absolutely critical. The quality of the epitaxial film is strongly influenced by the chemical and structural properties of the substrate surface.[6] An atomically clean starting surface, free of native oxide and contaminants, is required to ensure crystallinity and promote high surface mobility of the reacting species.[2][6] Any inhibiting contaminant barrier at the interface between the silicon and the deposited erbium can lead to detrimental pitting.[2]

Q5: What is the "template method" and why is it recommended?

A5: The template method is a growth technique that yields superior film quality.[1] It involves a two-step process:

- Deposition of a very thin initial layer (a "template") of erbium, typically less than 50 Å thick.
- This template layer is then annealed at a moderate temperature (e.g., 700°C) to form a well-ordered initial silicide layer.
- Following this, a thicker film is grown on top of this template, often by depositing erbium onto a heated substrate.[1]

This method helps to establish a high-quality epitaxial relationship from the start, minimizing defects in the subsequent thicker layer.

Section 2: Troubleshooting Guides

Issue 1: High Density of Pinholes or Pitted Surface Morphology

- Question: My **erbium silicide** film has a high density of pinholes and looks rough under AFM/SEM. What are the likely causes and how can I fix it?

- Answer: This is a frequent issue often linked to annealing methods and interfacial cleanliness. Follow this guide to troubleshoot.

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Issue 2: High Film Resistivity

- Question: My film's sheet resistance is much higher than the expected ~30-34 $\mu\Omega\cdot\text{cm}$. Why?
- Answer: High resistivity can be caused by incomplete silicide formation, poor crystallinity, or a discontinuous film.

Potential Cause	Troubleshooting Step	Supporting Evidence
Incomplete Silicidation	Increase the final annealing temperature or duration. The ErSi_{2-x} phase becomes more dominant at temperatures of 500°C and above.	[3]
Poor Crystallinity	Verify your growth method. The template method followed by reactive deposition epitaxy (RDE) produces high-quality epitaxial films with low channeling yields ($\chi_{\text{min}} \approx 2\text{--}3\%$), indicating good crystallinity.	[1][7]
Discontinuous Film	High substrate temperatures during ion implantation can cause intensive sputtering and aggregation, leading to discontinuous layers. Optimize the substrate temperature. For direct formation via implantation, $T_s \geq 200^\circ\text{C}$ is needed, but higher temperatures can be detrimental.	[8][9][10]
Oxidation	Ensure an ultra-high vacuum (UHV) environment during deposition and annealing. Consider using a thin titanium (Ti) capping layer to protect the erbium from oxidation during ex-situ annealing.	[4]

Issue 3: Incorrect Silicide Phase or Polycrystalline Film

- Question: XRD analysis shows multiple silicide phases or a polycrystalline structure, not the desired epitaxial ErSi_{2-x} . What went wrong?
- Answer: Achieving a single-phase, single-crystal film depends heavily on the reaction conditions and substrate quality.

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 Caption: Factors Influencing Film Quality and Phase Purity.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative parameters for the growth and characterization of **erbium silicide** films.

Table 1: Growth and Annealing Parameters

Parameter	Value	Notes	Reference
Template Layer Thickness	< 50 Å	Essential for high-quality film growth.	[1]
Silicidation Reaction Temp.	Starts at ~300°C	The Er-Si reaction begins at relatively low temperatures.	[3][7]
Template Annealing Temp.	~700°C	To form the initial ordered silicide layer.	[1]
Optimal Final Annealing Temp.	~850°C	For achieving the lowest resistivity in ErSi _{2-x} films.	[1]
Film Stability	Up to 1000°C	The ErSi _{2-x} phase is stable to high temperatures.	[3][4]

Table 2: Material Properties and Characteristics

Property	Value	Substrate/Conditions	Reference
Crystal Structure	Hexagonal (AlB ₂ type)	On Si(111)	[2]
Lattice Mismatch	-1.27%	ErSi _{2-x} relative to Si(111)	[1]
Lowest Resistivity	30 - 34 $\mu\Omega\cdot\text{cm}$	For high-quality epitaxial films.	[1][8]
Schottky Barrier Height (n-type)	0.3 - 0.4 eV	A key feature of rare-earth silicides on n-type Si.	[2][8]
Schottky Barrier Height (p-type)	0.783 - 0.805 eV	On p-Si(100)	[3][4]
RBS Min. Channeling Yield (χ_{min})	2 - 3%	For high-quality films, indicating excellent epitaxy.	[1][7]

Section 4: Experimental Protocols

This section provides a generalized protocol for the epitaxial growth of **erbium silicide** on Si(111) using the recommended template method in an MBE/UHV system.

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Detailed Steps:

- Substrate Preparation (Ex-situ):
 - Clean p-type Si(111) wafers through a standard degreasing procedure.
 - Perform a chemical etch immediately before loading into the vacuum system to remove the surface oxide layer and contaminants.[2]

- Substrate Preparation (In-situ):
 - Transfer the wafer into an ultra-high vacuum (UHV) chamber (base pressure $< 5 \times 10^{-10}$ Torr).[7]
 - Perform a final cleaning step, typically a high-temperature bake, to desorb any remaining native oxide and ensure an atomically clean, reconstructed Si(111) surface.[6]
- Template Layer Formation:
 - Deposit a thin layer of high-purity erbium ($< 50 \text{ \AA}$) onto the clean Si(111) substrate at room temperature using an e-beam evaporator or effusion cell.[1]
 - Anneal the substrate to approximately 700°C to form the crystalline template layer. This can be monitored in-situ with RHEED or LEED.[1]
- Thick Film Growth (Reactive Deposition Epitaxy - RDE):
 - Heat the substrate to a temperature sufficient for silicide formation ($\sim 300^{\circ}\text{C}$).[1]
 - Deposit the main, thicker erbium layer onto the heated template. The Er will react upon arrival to grow the silicide film epitaxially.[1]
- Final Annealing:
 - After deposition is complete, perform a final post-anneal. Ramping the temperature to 850°C can improve crystallinity and achieve the lowest film resistivity.[1]
- Characterization:
 - In-situ: Use techniques like Low-Energy Electron Diffraction (LEED) or Reflection High-Energy Electron Diffraction (RHEED) to confirm epitaxial quality during growth. Auger Electron Spectroscopy (AES) can verify surface cleanliness and composition.[7]
 - Ex-situ: After removal from the UHV system, characterize the film using X-ray Diffraction (XRD) for phase identification, Rutherford Backscattering (RBS) with channeling to quantify epitaxial quality (χ_{min}), Transmission Electron Microscopy (TEM) to study the interface, and a four-point probe to measure resistivity.[1]

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